molecular formula C9H10N2O4S B510269 5-ethoxy-1H-benzimidazole-2-sulfonic acid CAS No. 301163-44-0

5-ethoxy-1H-benzimidazole-2-sulfonic acid

Cat. No.: B510269
CAS No.: 301163-44-0
M. Wt: 242.25g/mol
InChI Key: ZJBCFDFJDUTQLB-UHFFFAOYSA-N
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Description

5-ethoxy-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C9H10N2O4S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 5-ethoxybenzimidazole with sulfuric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the sulfonation process. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethoxy-1H-benzimidazole-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-1H-benzimidazole-2-sulfonic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-ethoxy-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-2-15-6-3-4-7-8(5-6)11-9(10-7)16(12,13)14/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBCFDFJDUTQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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